molecular formula C16H19F13 B045009 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadec-7-ene CAS No. 120464-27-9

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadec-7-ene

Cat. No. B045009
M. Wt: 458.3 g/mol
InChI Key: UFXJXRIUXCGTRG-UHFFFAOYSA-N
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Description

The study and development of fluorinated compounds have significantly advanced due to their unique properties, such as high thermal stability and chemical inertness, making them valuable in various scientific and industrial applications. While direct information on 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadec-7-ene is scarce, the synthesis and analysis of related fluorinated entities provide insights into potential methodologies and properties.

Synthesis Analysis

Fluorinated compounds, such as those studied by Sevenard et al. (2006), demonstrate the utilization of Claisen-type condensations and other effective methodologies for creating complex fluorinated structures, which could potentially be applied to the synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadec-7-ene (Sevenard et al., 2006).

Molecular Structure Analysis

The molecular structure and conformation of fluorinated compounds have been explored through various techniques, including gas-phase electron diffraction and X-ray crystallography, as demonstrated by Beagley et al. (1986) for a perfluoro-diazabicyclo compound. Such studies highlight the influence of fluorination on molecular geometry and electronic distribution, which are crucial for understanding the structure of fluorinated hexadecenes (Beagley et al., 1986).

Chemical Reactions and Properties

The reactivity of fluorinated compounds, as discussed by Barlow et al. (1980), involves unique mechanisms such as ene reactions and the formation of stable hydroxylamines, pointing towards specific reactivity patterns that could be anticipated for 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadec-7-ene (Barlow et al., 1980).

Physical Properties Analysis

The physical properties of fluorinated compounds, such as phase behavior, melting points, and solubility, are significantly influenced by the presence of fluorine atoms. These properties are critical for determining the applicability of fluorinated compounds in various domains.

Chemical Properties Analysis

Fluorinated compounds exhibit distinct chemical properties, including enhanced stability and reactivity under certain conditions, due to the electronegativity of fluorine. Studies like those by Sasaki et al. (1999) on fluorinated benzene derivatives provide a foundation for understanding the chemical behavior of highly fluorinated compounds (Sasaki et al., 1999).

Scientific Research Applications

Kinetics and Reaction Mechanisms

  • Kinetics of Reactions with N-bases : A study investigated the reactions of 2,3,4,5,6-pentafluorophenylacetonitrile with strong N-bases, providing insights into reaction kinetics and mechanisms relevant to fluorinated compounds like 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorohexadec-7-ene. The formation of dimers and oligomers was characterized using various spectroscopic methods (Gierczyk et al., 2006).

Fluorination Processes and Derivatives

  • Synthesis of Fluorinated Cyclohexanes : A research demonstrated the fluorination of benzotrifluoride, yielding tridecafluoromethylcyclohexane isomers, pertinent to understanding the fluorination process of complex fluorinated compounds (Alsop et al., 1982).
  • Ene Reactions of Trifluoronitrosomethane : This study explored the ene reactions of trifluoronitrosomethane with various olefins, forming N-alkenyl-N-trifluoromethylhydroxylamines. It contributes to the understanding of ene reactions in fluorinated compounds (Barlow et al., 1980).

Structural and Chemical Analysis

  • Chloronium Ions in Ionic Reactions : Investigating ionic chlorination of fluorinated alkenes, this study provides insights into the structure and reactivity of chloronium ions, essential for understanding the reactivity of fluorinated compounds like 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorohexadec-7-ene (Shellhamer et al., 2003).

Catalytic and Synthesis Applications

  • Gold-Catalyzed Cycloisomerization : The use of gold complexes in the cycloisomerization of 1,5-allenynes to produce trienes highlights the potential catalytic applications of fluorinated compounds in organic synthesis (Cheong et al., 2008).
  • Synthesis of Fluorinated 1,3,5-Triketones : This research offers a method for synthesizing fluorinated 1,3,5-triketones, contributing to the synthetic chemistry of fluorinated compounds, which can be related to the synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorohexadec-7-ene (Sevenard et al., 2006).

properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorohexadec-7-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F13/c1-2-3-4-5-6-7-8-9-10-11(17,18)12(19,20)13(21,22)14(23,24)15(25,26)16(27,28)29/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXJXRIUXCGTRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379855
Record name 1-(Perfluorohexyl)dec-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadec-7-ene

CAS RN

120464-27-9
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-7-hexadecene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120464-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Perfluorohexyl)dec-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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